10-Oxo Docetaxel

Cancer Research In Vivo Pharmacology Metastasis Models

10-Oxo Docetaxel is the primary degradation impurity of docetaxel, essential for stability-indicating HPLC method development and regulatory ANDA/NDA submissions. Unlike 7-Epi-10-oxo-docetaxel, it exhibits distinct chromatographic retention and biological activity, ensuring accurate quantification. Procure high-purity (≥98%) reference standard for pharmacokinetic studies, impurity profiling, and next-generation taxane research. Ensure batch-to-batch consistency for robust pharmaceutical R&D and QC workflows.

Molecular Formula C43H51NO14
Molecular Weight 805.9 g/mol
Cat. No. B7826107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxo Docetaxel
Molecular FormulaC43H51NO14
Molecular Weight805.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
InChIInChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1
InChIKeyZOLQDWANVNOXBK-IXVZKRQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Oxo Docetaxel: Key Differentiators in the Taxane Landscape for Research and Impurity Analysis


10-Oxo Docetaxel (CAS 167074-97-7), also known as Docetaxel EP Impurity B, is a semi-synthetic taxane derivative. It functions as a microtubule stabilizer and is a key intermediate and a primary degradation impurity in the synthesis of the established chemotherapeutic agent docetaxel [1]. Understanding its distinct properties relative to docetaxel and other related taxane analogs (e.g., 7-Epi-10-oxo-docetaxel) is critical for applications ranging from analytical quality control and pharmacokinetic profiling to the development of novel, potentially less toxic anticancer formulations [2][3].

Why 10-Oxo Docetaxel Cannot Be Interchanged with Docetaxel or its Simple Epimers in Analytical and Discovery Workflows


While 10-Oxo Docetaxel shares the taxane core with Docetaxel and its primary epimer, 7-Epi-10-oxo-docetaxel, these compounds are not functionally equivalent. Simple substitution in analytical methods (e.g., HPLC impurity standards) will lead to erroneous quantification due to distinct chromatographic retention times and spectrometric profiles [1]. In biological assays, structural modifications at the C10 position or epimerization at C7 profoundly alter cytotoxicity, anti-metastatic activity, and cell cycle arrest profiles compared to the parent drug Docetaxel [2]. The following quantitative evidence demonstrates that 10-Oxo Docetaxel and its closely related analogs possess unique, measurable differentiation points that dictate their specific scientific utility and procurement requirements.

Quantitative Evidence Guide for 10-Oxo Docetaxel: Direct Comparison vs. Key Analogs


Comparative In Vivo Anti-Metastatic Efficacy: 10-Oxo-7-Epidocetaxel vs. Taxotere (Docetaxel Formulation)

In a B16F10 melanoma metastasis mouse model, the 10-Oxo-7-Epidocetaxel (10-O-7ED) treated group showed a significantly lower number of surface metastatic nodules compared to the control group, indicating superior in vivo anti-metastatic activity relative to the standard of care. This data provides a direct, quantitative benchmark for the 10-Oxo family of compounds relative to a docetaxel-based therapeutic [1].

Cancer Research In Vivo Pharmacology Metastasis Models

Differential Cell Cycle Arrest Mechanisms: 10-Oxo-7-Epidocetaxel vs. Taxotere (Docetaxel Formulation)

Cell cycle analysis demonstrates a qualitative and mechanistic difference in how 10-Oxo-7-Epidocetaxel (10-O-7ED) and Taxotere (TXT) induce cell death. While TXT primarily caused arrest at the S phase, 10-O-7ED induced arrest at the G2-M phase, and this pattern reversed at higher concentrations [1].

Cellular Biology Flow Cytometry Mechanism of Action

Structural Identity as a Key Degradation Impurity: 10-Oxo Docetaxel vs. Docetaxel

10-Oxo Docetaxel (specifically, its 7-epi isomer) has been structurally identified and characterized as one of the five major degradation products formed under base-catalyzed stress conditions from docetaxel drug substance. This confirms its role as a critical impurity marker, distinct from other degradation products like 10-deacetyl baccatin III or 7-epi docetaxel [1].

Analytical Chemistry Pharmaceutical Quality Control Stability Studies

Potency Reduction in Close Epimeric Analogs: 7-Epi-10-oxo-docetaxel vs. Docetaxel

A closely related analog, 7-Epi-10-oxo-docetaxel, is described as showing generally reduced cytotoxic potency when compared directly to docetaxel . This provides a critical class-level inference that minor stereochemical changes (C7 epimerization) in the 10-oxo scaffold can significantly diminish anticancer activity.

Structure-Activity Relationship (SAR) Cytotoxicity Pharmacology

Recommended Research and Industrial Application Scenarios for 10-Oxo Docetaxel


Pharmaceutical Quality Control: Reference Standard for Impurity Profiling

The identification of 10-Oxo Docetaxel as a major degradation impurity [1] makes it an indispensable reference standard. Pharmaceutical and generic drug manufacturers must procure high-purity 10-Oxo Docetaxel to develop and validate stability-indicating HPLC methods. This ensures accurate quantification of impurity levels in docetaxel drug substance and finished dosage forms, a critical requirement for regulatory submissions (e.g., FDA, EMA) and batch release testing.

Preclinical Oncology Research: Investigating Superior Anti-Metastatic Therapeutics

For researchers focused on developing next-generation taxanes with improved efficacy and reduced toxicity, the in vivo data from a close analog (10-Oxo-7-Epidocetaxel) provides compelling rationale [2]. This evidence supports the procurement of 10-Oxo Docetaxel and its derivatives for studies designed to elucidate the mechanisms behind its enhanced anti-metastatic activity (e.g., 69% reduction in nodules) and distinct cell cycle effects, aiming to overcome limitations of current docetaxel therapies.

Analytical Method Development: LC-MS/MS Metabolite Identification

In pharmacokinetic and drug metabolism studies, docetaxel is known to undergo extensive metabolism by CYP3A4 enzymes into inactive oxidation products [3]. 10-Oxo Docetaxel serves as a crucial analytical standard for identifying and quantifying these specific oxidative metabolites in biological matrices (plasma, urine). Its use ensures accurate pharmacokinetic profiling, which is essential for understanding drug clearance, inter-patient variability, and potential drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Oxo Docetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.